Benzyl (4-methylpiperidin-3-YL)carbamate
Description
Contextual Significance of Piperidine (B6355638) Carbamates in Pharmaceutical Intermediate Chemistry
The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in pharmaceuticals. mdpi.comacs.org Its derivatives are integral to the structure of drugs across more than twenty classes, including analgesics, antipsychotics, and anticancer agents. mdpi.com The conformational flexibility of the sp3-hybridized piperidine ring allows it to act as a versatile pharmacophore, capable of presenting substituents in well-defined three-dimensional orientations to interact with biological targets.
The carbamate (B1207046) group, structurally an amide-ester hybrid, is also a key functional group in medicinal chemistry. acs.orgnih.gov It is found in numerous approved drugs and is valued for its chemical stability and ability to participate in hydrogen bonding. nih.gov Furthermore, carbamates, particularly the benzyl (B1604629) carbamate (Cbz or Z group), serve as one of the most crucial protecting groups for amines in organic synthesis. acs.orgwikipedia.org This protective role is essential in multi-step syntheses, preventing the highly reactive amine group from undergoing unwanted side reactions while other parts of the molecule are being modified.
The combination of these two moieties in piperidine carbamates creates a class of pharmaceutical intermediates of immense value. These compounds act as foundational building blocks for complex APIs. pharmanoble.com For example, derivatives like methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate are known intermediates in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor. google.comwipo.int The carbamate group in these intermediates can be readily converted into other functionalities or removed entirely at a later synthetic stage, highlighting their strategic importance in the convergent synthesis of modern therapeutics.
Historical Development of Synthetic Approaches to Piperidine Carbamate Scaffolds
The synthesis of piperidine carbamate scaffolds has evolved significantly, driven by the increasing demand for structurally complex and stereochemically pure pharmaceutical agents. Early methods often relied on the functionalization of pre-existing piperidine rings, while modern approaches focus on constructing the ring system with the desired substituents already in place.
Key synthetic strategies include:
Hydrogenation of Pyridine (B92270) Precursors : A foundational method for accessing the piperidine core involves the reduction of substituted pyridine derivatives. nih.gov This can be achieved using various catalytic systems, such as rhodium, palladium, or cobalt, often under high pressure and temperature. nih.gov Advances in this area have focused on developing milder conditions and achieving high diastereoselectivity, for instance, in the synthesis of all-cis-(multi)fluorinated piperidines. nih.gov A synthetic route to a related compound, (3R,4R)-N-Cbz-3-amino-4-methylpiperidine, employs the catalytic hydrogenation reduction of a dihydropyridine (B1217469) intermediate. google.com
Reductive Amination : This method is widely used to form C-N bonds and construct the piperidine ring. An efficient, scalable process for producing piperidin-4-yl-carbamates starts with the reductive amination of 1-benzylpiperidin-4-one. researchgate.net
Cyclization Reactions : Intramolecular cyclization strategies, such as the aza-Michael reaction, provide powerful routes to substituted piperidones, which can then be further functionalized. acs.org Other methods include oxidative amination of non-activated alkenes catalyzed by gold(I) or palladium complexes. nih.gov
Carbamate Formation : The introduction of the carbamate group is a critical step. Traditionally, this was achieved using hazardous reagents like phosgene to generate isocyanates or chloroformates. acs.orgresearchgate.net Modern methods often employ safer alternatives. Benzyl chloroformate is commonly used to introduce the benzyl carbamate (Cbz) protecting group onto an amine. newdrugapprovals.org The reaction of an amine with carbon dioxide and an electrophile represents a milder approach to carbamate synthesis. nih.gov
The historical progression has been from robust, often harsh, methods to more refined, efficient, and stereoselective strategies that provide access to enantiomerically pure piperidine carbamates required for modern drug development. google.comnih.gov
Structural Characteristics and Chemical Versatility of the Benzyl (4-methylpiperidin-3-YL)carbamate Framework
The this compound framework possesses distinct structural features that underpin its chemical versatility as a synthetic intermediate.
| Property | Data |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Piperidine Core | A saturated six-membered nitrogen heterocycle providing a non-planar, flexible scaffold. |
| Substituent Pattern | A methyl group at the 4-position and a benzyl carbamate group at the 3-position. |
| Stereochemistry | The relative orientation (cis or trans) of the methyl and carbamate groups is a critical feature. The (3R,4R) configuration is often specified for pharmaceutical applications. google.comgoogle.com |
| Benzyl Carbamate Group | A robust and widely used amine protecting group (Cbz or Z group). |
The chemical versatility of this framework stems from the distinct reactivity of its components:
The Piperidine Nitrogen : The secondary amine within the piperidine ring (after potential N-debenzylation) can be alkylated or acylated, allowing for the introduction of diverse substituents. The N-benzyl group present in many intermediates is itself a protecting group that directs reactivity to other sites before its eventual removal.
The Carbamate Linkage : The benzyl carbamate group serves as an excellent protecting group for the amine at the 3-position. wikipedia.org It is stable to a wide range of reaction conditions but can be selectively removed, most commonly via catalytic hydrogenation, which cleaves the benzylic C-O bond. nih.gov This deprotection unmasks the primary amine, which can then participate in subsequent reactions such as reductive amination to form a secondary amine (e.g., methylation) or coupling with other molecules. google.comgoogle.com
Stereochemical Control : The defined stereochemistry, such as (3R,4R), is crucial. This specific arrangement is often required for the final API to have the correct three-dimensional shape for potent and selective interaction with its biological target. google.com Synthetic routes are therefore designed to meticulously control the stereocenters at positions 3 and 4. google.com
This combination of a conformationally defined core, orthogonal protecting groups, and specific stereochemistry makes this compound a highly versatile and valuable building block in the synthesis of complex pharmaceutical agents.
Overview of Current Research and Future Perspectives
Current research involving this compound and related piperidine scaffolds is primarily focused on enhancing their utility in pharmaceutical synthesis and drug discovery.
Current Research Focus:
Process Optimization : A major thrust of current research is the development of more efficient, cost-effective, and scalable syntheses for these intermediates. google.comresearchgate.net This includes designing routes with fewer steps, higher yields, and improved stereoselectivity, which are critical for large-scale manufacturing of APIs. researchgate.net
Asymmetric Synthesis : There is a continuous effort to develop novel catalytic methods for the asymmetric synthesis of piperidine derivatives. nih.gov This is essential for producing enantiomerically pure compounds, thereby avoiding the need for costly chiral resolution steps later in the synthesis. google.com Rhodium- and palladium-catalyzed hydrogenations are key areas of investigation for achieving high stereocontrol. nih.gov
Scaffold for Drug Discovery : The piperidine carbamate framework is being actively used as a privileged scaffold for generating libraries of new compounds. nih.gov Researchers are exploring how modifications to the piperidine ring and the substituents can lead to inhibitors of various biological targets beyond the established ones. acs.orgnih.gov
Future Perspectives: The future of piperidine carbamates in organic synthesis appears robust, with several promising directions:
Novel Catalysis : The discovery of new catalytic systems, including biocatalysis and organocatalysis, could provide more sustainable and efficient pathways to these intermediates. nih.gov Iron-catalyzed reductive amination is one such emerging area. mdpi.com
Expanded Therapeutic Applications : While currently prominent in the synthesis of kinase inhibitors, the versatility of the this compound scaffold will likely be exploited for the development of drugs targeting other disease areas. The inherent properties of the piperidine ring make it suitable for CNS-active agents, antivirals, and more. mdpi.com
Flow Chemistry : The application of continuous flow chemistry to the synthesis of these intermediates could offer significant advantages in terms of safety, scalability, and reaction control, representing a key technological advancement for pharmaceutical manufacturing.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
benzyl N-(4-methylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C14H20N2O2/c1-11-7-8-15-9-13(11)16-14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3,(H,16,17) |
InChI Key |
WXHXHVNLQCUVFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC1NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Stereochemical Control and Chiral Resolution of Benzyl 4 Methylpiperidin 3 Yl Carbamate Derivatives
Diastereoselective and Enantioselective Synthetic Approaches
The creation of specific stereoisomers of Benzyl (B1604629) (4-methylpiperidin-3-YL)carbamate derivatives can be accomplished either by directing the formation of chiral centers during the synthesis or by separating isomers after their formation. Enantioselective synthesis aims to produce a single enantiomer directly, thereby maximizing yield and minimizing the need for downstream separation processes.
Asymmetric Catalytic Hydrogenation and Reduction Methodologies
Asymmetric catalytic hydrogenation is a powerful technique for establishing stereocenters with high enantioselectivity. In the context of synthesizing specific stereoisomers of piperidine (B6355638) derivatives, this method is employed to reduce a prochiral precursor, such as an enamine or a pyridine (B92270) ring, using a chiral catalyst.
Research has demonstrated the use of asymmetric hydrogenation to prepare key intermediates. For instance, a process for preparing (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine hydrochloride involves the asymmetric hydrogenation of a racemic carbamate (B1207046) precursor using a chiral rhodium catalyst that incorporates ferrocene ligands google.com. This approach directly yields the desired methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate, which can then be converted to the target compound.
The catalysts used in these transformations are typically transition metal complexes with chiral ligands. Examples of rhodium catalysts that can be employed in asymmetric hydrogenation reactions include Rh₂(OAc)₄ and [Rh(cod)₂]BF₄, among others google.com. The choice of catalyst and reaction conditions is critical for achieving high diastereomeric and enantiomeric excess.
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliary-mediated synthesis is a classical yet effective strategy for controlling stereochemistry. This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary's steric and electronic properties then direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.
Chiral Resolution Techniques for Enantiomer Separation
When a synthesis produces a racemic or diastereomeric mixture, chiral resolution techniques are employed to separate and isolate the desired stereoisomer. Classical resolution via diastereomeric salt formation and modern chromatographic methods are the most common approaches.
Diastereomeric Salt Formation and Crystallization (e.g., with Dibenzoyl-L-tartaric acid or Di-p-toluoyl-L-tartaric acid)
Classical resolution is a widely used and scalable method for separating enantiomers of basic compounds like piperidine derivatives. The process involves reacting the racemic base with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility.
For the resolution of racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate, Dibenzoyl-L-tartaric acid is an effective resolving agent google.com. The reaction is typically carried out in a solvent such as isopropanol, where the diastereomeric salts are heated to reflux google.com. Upon cooling, the less soluble diastereomeric salt, the isopropanol solvate of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-L-tartrate, selectively crystallizes from the solution google.comwipo.int. This salt, which contains the desired (3R,4R) enantiomer, can then be isolated by filtration. The free base is subsequently recovered by treating the isolated salt with a base google.com.
| Parameter | Description | Source |
|---|---|---|
| Racemic Substrate | methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate | google.com |
| Resolving Agent | Dibenzoyl-L-tartaric acid | google.com |
| Solvent | Isopropanol or an aqueous solution of isopropanol | google.com |
| Reaction Condition | Heating under reflux (e.g., 55 to 100°C) | google.com |
| Isolated Product Form | Isopropanol solvate of the diastereomeric tartrate salt | google.comwipo.int |
Preparative Chiral Chromatography
Preparative chiral chromatography is a powerful separation technique that utilizes a chiral stationary phase (CSP) to resolve enantiomers. The separation is based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector on the CSP. This difference in interaction strength leads to different retention times, allowing for the separation and collection of the individual enantiomers.
This method offers a significant advantage when crystallization-based resolution is inefficient or when very high levels of enantiomeric purity are required. Although it can be more costly on a large scale compared to classical resolution, it is often the method of choice for high-value compounds or during process development due to its speed and effectiveness.
Assessment and Control of Stereoisomeric Purity
Achieving high stereoisomeric purity is not only a matter of effective synthesis or resolution but also of rigorous purification and analysis. The final purity of the desired stereoisomer must be accurately assessed and controlled to meet stringent quality standards.
A key strategy for enhancing the purity of a resolved enantiomer is recrystallization. In the case of the diastereomeric salt resolution of methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate, it has been found that recrystallizing the isolated isopropanol solvate of the dibenzoyl-L-tartrate salt can significantly improve its chiral purity google.com. This purification step is crucial for removing residual amounts of the undesired diastereomer. Through recrystallization, the chiral purity can be increased to levels exceeding 99%, with purities of 99.5%, 99.8%, and even greater than 99.9% being achievable google.com.
The assessment of this purity is typically performed using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC), which can accurately quantify the ratio of enantiomers or diastereomers in a sample. Once the desired purity of the diastereomeric salt is achieved, the chiral resolving agent is removed by treatment with a base to liberate the final, enantiomerically pure Benzyl (4-methylpiperidin-3-YL)carbamate derivative google.com.
| Process Step | Achievable Chiral Purity | Source |
|---|---|---|
| Initial Crystallization | Baseline purity (variable) | google.com |
| Recrystallization of Diastereomeric Salt | > 99% | google.com |
| > 99.5% | google.com | |
| > 99.8% | google.com | |
| > 99.9% | google.com |
Chemical Reactivity and Transformation Pathways of Benzyl 4 Methylpiperidin 3 Yl Carbamate
Transformations of the Carbamate (B1207046) Functional Group
The benzyl (B1604629) carbamate group, commonly known as the carboxybenzyl (Cbz or Z) group, is a widely used protecting group for amines in organic synthesis. total-synthesis.commasterorganicchemistry.com Its reactivity is central to the utility of Benzyl (4-methylpiperidin-3-yl)carbamate, with deprotection strategies being the most prominent transformations.
The most common method for cleaving a benzyl carbamate is through catalytic hydrogenolysis. masterorganicchemistry.com This reaction reductively removes the entire benzyloxycarbonyl group to liberate the free amine, in this case, 4-methylpiperidin-3-amine, along with toluene (B28343) and carbon dioxide as byproducts. total-synthesis.com The process is highly efficient and proceeds under mild, neutral conditions, preserving many other functional groups. organic-chemistry.org
The reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). researchgate.net Alternatively, transfer hydrogenation conditions can be employed, where a hydrogen donor molecule, such as ammonium (B1175870) formate, triethylsilane, or 2-mercaptoethanol, is used in place of H₂ gas. organic-chemistry.orgsciencemadness.org This approach avoids the need for specialized high-pressure hydrogenation equipment. organic-chemistry.org The choice of catalyst and hydrogen source can be tailored to the specific substrate and the presence of other sensitive functional groups. researchgate.netresearchgate.net
| Catalyst | Hydrogen Source | Solvent(s) | Conditions | Outcome | Reference(s) |
| 10% Pd/C | H₂ (gas) | Methanol, Ethanol, Ethyl Acetate | Room Temp, 1 atm | Efficient cleavage of Cbz group | total-synthesis.comnih.gov |
| 10% Pd/C | Ammonium Formate (HCOONH₄) | Methanol | Reflux | Transfer hydrogenation, avoids H₂ gas | sciencemadness.org |
| Pd(OAc)₂ / Charcoal | Triethylsilane (Et₃SiH) | Methanol | Room Temp, Neutral | In situ generation of H₂ and active catalyst | organic-chemistry.org |
| 10% Pd/CaCO₃ | H₂ (gas, generated in situ) | Methanol | 40 °C, 1 atm | Used in flow chemistry for peptide deprotection | rsc.org |
While hydrogenolysis is the preferred method, the benzyl carbamate group can also be cleaved under certain hydrolytic conditions, particularly strong acids. total-synthesis.com This method serves as a valuable alternative when the molecule contains functional groups that are sensitive to reduction, such as alkenes or alkynes. tdcommons.org
Acid-mediated deprotection typically involves treatment with strong acids like hydrogen bromide (HBr) in acetic acid, concentrated hydrochloric acid, or trifluoroacetic acid (TFA). total-synthesis.comfishersci.co.uk The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by nucleophilic attack (e.g., by a bromide ion) at the benzylic carbon in an SN2-type displacement, or unimolecular cleavage to form a stable benzyl cation. total-synthesis.com Subsequent decarboxylation yields the protonated amine. total-synthesis.com From a process chemistry perspective, these metal-free methods can be advantageous, avoiding the cost and safety concerns of palladium catalysts and hydrogen gas, as well as eliminating the need to remove metal residues from the final product. tdcommons.org Basic hydrolysis of benzyl carbamates is less common and generally requires harsh conditions.
| Reagent(s) | Solvent(s) | Conditions | Mechanism Type | Outcome | Reference(s) |
| HBr (33%) | Acetic Acid | Room Temp | Acid-mediated SN2/SN1 | Effective cleavage, useful alternative to hydrogenation | total-synthesis.com |
| AlCl₃ | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Room Temp | Lewis Acid-mediated | Metal-free, good functional group tolerance | organic-chemistry.org |
| Conc. HCl | Water, Organic co-solvent | Room Temp to moderate heat | Acid Hydrolysis (AAc2) | Practical and scalable deprotection | tdcommons.orgrsc.org |
| Aqueous KOH | Dioxane/Water | Reflux | Base Hydrolysis | Generally less common for Cbz; requires harsh conditions | nih.gov |
Reactions Involving the Piperidine (B6355638) Ring System
The piperidine ring in this compound contains a secondary amine nitrogen, which is a key site for further functionalization.
The secondary amine of the piperidine ring can be readily converted into a tertiary amine through N-alkylation. One of the most versatile methods for achieving this is reductive amination. nih.govresearchgate.net This two-step, one-pot process involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent. pearson.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are selective for the iminium ion over the carbonyl starting material. researchgate.netpearson.com This method allows for the introduction of a wide variety of alkyl and benzyl groups onto the piperidine nitrogen. nih.gov
N-acylation is another fundamental transformation, converting the secondary amine into an amide. derpharmachemica.com This is typically achieved by reacting the piperidine with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the acid byproduct. semanticscholar.org This reaction is fundamental in medicinal chemistry for building more complex molecular architectures. nih.gov
| Transformation | Reagent 1 | Reagent 2 | Base/Reducing Agent | General Product | Reference(s) |
| N-Alkylation | Aldehyde or Ketone (e.g., Benzaldehyde) | - | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | N-Alkyl/N-Benzyl Piperidine | nih.govpearson.com |
| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | - | Triethylamine (Et₃N) or DIPEA | N-Acyl Piperidine (Amide) | derpharmachemica.comsemanticscholar.org |
| N-Acylation | Carboxylic Anhydride (e.g., Acetic Anhydride) | - | Pyridine (B92270) or DMAP | N-Acyl Piperidine (Amide) | derpharmachemica.com |
The six-membered piperidine ring is a thermodynamically stable heterocycle, and its transformation into other ring systems typically requires specialized conditions and specific substrate pre-functionalization. Such rearrangements are not common pathways for simple substituted piperidines like this compound under standard laboratory conditions.
However, advanced synthetic methods have been developed for piperidine scaffold remodeling. For instance, photochemical approaches, such as a Norrish Type II reaction, have been used to induce the ring contraction of α-acylated piperidines into substituted pyrrolidines. nih.gov Other strategies include piperidine ring expansion to form seven-membered azepane derivatives, which can be achieved through specific rearrangement protocols. rsc.org Deconstructive strategies involving single-electron transfer photooxidation have also been reported to achieve selective ring-opening of N-arylaminopiperidines, converting them into acyclic aminoaldehydes. researchgate.net These transformations highlight the potential for skeletal diversification but are highly specialized reactions rather than general reactivity pathways.
Oxidative Chemistry of this compound
The oxidation of this compound can potentially occur at several sites, including the piperidine ring and the benzyl group of the carbamate. The outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions.
The tertiary carbon (C-3) and secondary carbons of the piperidine ring are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions (hot, acidic) can lead to oxidative cleavage of the ring. libretexts.orgyoutube.com Under milder conditions, oxidation may lead to the formation of hydroxylated derivatives or piperidinones (lactams) if a C-H bond adjacent to the nitrogen is oxidized. The biological N-oxidation of the piperidine ring itself can lead to products like N-hydroxypiperidine or the corresponding cyclic nitrone (tetrahydropyridine-1-oxide). nih.gov While the benzyl group of the carbamate is generally stable, powerful oxidants can potentially target the benzylic C-H bonds, although this is less facile than the cleavage by hydrogenolysis. nih.govlookchem.com
| Oxidizing Agent | Conditions | Potential Product(s) | Comments | Reference(s) |
| Potassium Permanganate (KMnO₄) | Hot, Acidic/Basic | Carboxylic acids (from ring cleavage) | Aggressive oxidation leading to degradation | libretexts.orgnitrkl.ac.in |
| Ruthenium Tetroxide (RuO₄) | CCl₄/H₂O | Piperidinone (Lactam) | Powerful oxidant for C-H bonds adjacent to nitrogen | |
| m-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂ | N-Oxide | Oxidation of the piperidine nitrogen | nih.gov |
| Biocatalytic (e.g., liver microsomes) | In vitro | N-Hydroxypiperidine, Tetrahydropyridine-1-oxide | Mimics metabolic oxidation pathways | nih.gov |
Derivatization Strategies and Analog Synthesis Based on the Benzyl 4 Methylpiperidin 3 Yl Carbamate Core
Structural Modifications of the Benzyl (B1604629) Moiety
The benzyl group of the carbamate (B1207046) offers a prime site for structural modifications to modulate the electronic and steric properties of the molecule. Substitutions on the aromatic ring can significantly influence binding affinity, selectivity, and pharmacokinetic profiles of the resulting analogs.
Research into related structures, such as benzyl N-phenylcarbamates, has shown that introducing various substituents on the benzyl ring can alter biological activity. arkat-usa.org The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can affect the stability and reactivity of the entire molecule. researchgate.net For instance, the hydrogenolysis of benzyl-type protecting groups is suppressed by the presence of electron-donating methyl or methoxy (B1213986) substituents on the benzene (B151609) ring, a factor that can be exploited in synthetic strategies. researchgate.net
In the context of designing enzyme inhibitors, modifications to the benzyl portion are a common strategy. For example, in the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors based on a benzylpiperidine scaffold, various substituents were introduced on a phenolic ring that is analogous to the benzyl group. unisi.it These included small groups like fluorine atoms as well as bulkier moieties such as a phenyl ring linked via a sulfur atom or an amide group. unisi.it Similarly, studies on thiazinoquinone derivatives have explored the impact of para-substituents on a benzyl ring, noting that modifications like p-OCH3 and p-OCF3 can preserve, though not enhance, antiplasmodial activity compared to the unsubstituted benzyl analog. mdpi.com These examples underscore the principle that even subtle changes to the benzyl moiety can have a measurable impact on the compound's biological interactions.
Table 1: Examples of Substitutions on the Benzyl Moiety and Their Reported Context
| Substituent Position | Substituent Group | Context/Rationale | Reference |
|---|---|---|---|
| para | Methoxy (-OCH3) | Modulates electronic properties; found to influence antiplasmodial activity in thiazinoquinones. | mdpi.com |
| para | Trifluoromethoxy (-OCF3) | Alters lipophilicity and electronic character; studied in antimalarial agents. | mdpi.com |
| ortho, meta, para | Methyl (-CH3) | Suppresses hydrogenolysis of the benzyl group during synthesis. | researchgate.net |
| para | Fluorine (-F) | Can enhance binding potency; explored in benzylpiperidine-based MAGL inhibitors. | unisi.it |
| para | Phenylthio (-S-Ph) | Introduces a bulky group to probe steric tolerance in enzyme active sites. | unisi.it |
Substituent Variations on the Piperidine (B6355638) Ring
The piperidine ring is a common scaffold in medicinal chemistry, and its substitution pattern is a critical determinant of a molecule's pharmacological properties. ajchem-a.comnih.gov Modifications to the methyl group at the 4-position or the introduction of other substituents can alter the compound's conformation, basicity, and interactions with biological targets.
Structure-activity relationship (SAR) studies on various piperidine-containing series have demonstrated the ring's amenability to substitution. For instance, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, replacing an isopropyl group on the piperidine ether with a methyl group resulted in an equipotent compound, whereas moving the N-methylpiperidine from the 4-position to the 3-position was tolerated but led to reduced activity. nih.gov Research on inhibitors of endocannabinoid hydrolases, which feature a piperidine carbamate scaffold, showed that modifications to the piperidine ring itself, such as altering its size, could ablate inhibitory activity, indicating a strict structural requirement for the six-membered ring in that context. nih.gov
Synthetic strategies for creating substituted piperidines are well-established, often involving multi-step sequences to build the desired substitution pattern. unisi.itnih.gov For example, a benzylpiperidine scaffold can be constructed via a hydroboration procedure followed by a palladium-catalyzed cross-coupling reaction. unisi.it The synthesis of N-substituted piperidine derivatives has also been extensively described, with various acyl and alkyl groups being added to the piperidine nitrogen to modulate activity. nih.govnih.gov These studies highlight that while the core piperidine structure is often essential, its periphery can be functionalized to fine-tune biological effects.
Table 2: Investigated Substitutions on the Piperidine Ring in Analogous Scaffolds
| Position of Variation | Modification | Reported Effect/Observation | Reference |
|---|---|---|---|
| N1 (Nitrogen) | Benzoyl, Adamantanoyl, Diphenylacetyl | Varied inhibitory potency toward 5α-reductase isozymes. | nih.gov |
| N1 (Nitrogen) | Benzylpiperazine instead of Benzylpiperidine | Altered selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). | nih.gov |
| C4 | Replacement of methyl with larger groups | Can reduce potency, suggesting steric limitations in some target proteins. | nih.gov |
| C3 / C4 | Positional Isomerism | Moving the point of attachment from the 4-position to the 3-position was tolerated but less active in one series. | nih.gov |
Alterations of the Carbamate Linkage and Ester Component
The carbamate linkage (-NHCOO-) is a key functional group that can be modified or replaced to alter a compound's chemical stability, hydrogen-bonding capacity, and metabolic fate. Bioisosteric replacement is a common strategy, where the carbamate is substituted with other functional groups that possess similar steric and electronic properties.
Bioisosteres for carbamates can include amides, ureas, sulfonamides, or various heterocyclic rings. u-tokyo.ac.jp The goal of such replacements is to retain or improve biological activity while potentially overcoming issues like enzymatic hydrolysis. For instance, the synthesis of sulfonamide derivatives is a major focus in medicinal chemistry, as this functional group can mimic some properties of carbamates or esters while offering different chemical characteristics. ijcce.ac.ir
The ester component of the carbamate, in this case the benzyl group, can also be varied. Research on related carbamates has explored the synthesis and activity of derivatives with different O-linked groups. Studies on O-biphenyl-3-yl carbamates as enzyme inhibitors have systematically explored substitutions on the biphenyl (B1667301) ester portion. nih.gov Similarly, the synthesis of various anhydrovinblastine (B1203243) analogues involved creating a library of carbamate derivatives with diverse substituents to probe the structure-activity relationships. nih.gov The synthesis of these analogs typically involves reacting an appropriate alcohol with an isocyanate or using a chloroformate reagent. arkat-usa.org Furthermore, the esterification of a related uronic acid with either a methyl or benzyl moiety demonstrates how the ester component can be readily interchanged to create new analogs. mdpi.com
Table 3: Examples of Carbamate and Ester Modifications
| Type of Alteration | Specific Modification | Rationale/Context | Reference |
|---|---|---|---|
| Bioisosteric Replacement | Sulfonamide instead of Carbamate | To improve metabolic stability and explore alternative hydrogen bonding patterns. | ijcce.ac.ir |
| Ester Component Variation | Biphenyl ester instead of Benzyl ester | Investigated for FAAH inhibition, with substitutions on the biphenyl ring modulating activity. | nih.gov |
| Ester Component Variation | Alkyl or Aryl groups | Used to create libraries of carbamate derivatives for SAR studies in cancer research. | nih.gov |
| Linkage Modification | N-methylation of Carbamate | Introduces steric and electronic effects, altering reactivity and binding interactions. |
Exploration of Structure–Synthesis Relationships for Novel Analogs
The relationship between a target molecule's structure and its synthetic route is a central theme in medicinal chemistry. The design of novel analogs based on the benzyl (4-methylpiperidin-3-yl)carbamate core requires synthetic strategies that can accommodate the desired structural variations in an efficient manner.
The synthesis of a key heterocyclic intermediate, benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, illustrates a common synthetic challenge: the need for selective reactions. mdpi.com In this case, the reduction of an ester to an alcohol was achieved using lithium borohydride, providing a chemical handle for further modifications. mdpi.com Such multi-step synthetic sequences are often necessary to build complexity around a core scaffold.
Structure-activity relationship (SAR) studies are crucial for guiding the synthesis of new analogs. For example, after identifying that a 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivative had potent anti-acetylcholinesterase activity, further work led to the synthesis of rigid analogues, which showed even greater potency. researchgate.netnih.gov This iterative process of synthesis and biological evaluation allows chemists to understand which structural features are essential for activity and which can be modified. The discovery that benzylic heteroaromatic amide moieties were particularly potent in one class of choline (B1196258) transporter inhibitors guided the synthetic focus toward those specific structures. nih.gov This feedback loop between chemical synthesis and biological testing is fundamental to the development of novel and more effective compounds.
Applications of Benzyl 4 Methylpiperidin 3 Yl Carbamate As a Key Intermediate in Complex Organic Synthesis
Role in the Synthesis of Pharmacologically Active Compounds (e.g., Tofacitinib and related Janus Kinase Inhibitors)
The most prominent application of Benzyl (B1604629) (4-methylpiperidin-3-YL)carbamate and its derivatives is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers. google.com Tofacitinib, a leading JAK inhibitor, relies heavily on this piperidine-based intermediate for its core structure. google.com
In the synthesis of Tofacitinib, the specific stereoisomer, methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate, serves as a crucial precursor. google.comwipo.int One common synthetic route begins with 3-amino-4-methylpyridine (B17607). unl.pt This starting material is first protected to form a carbamate (B1207046), such as (4-methylpyridin-3-yl) methyl carbamate. google.com Subsequent hydrogenation of the pyridine (B92270) ring yields the desired (4-methyl-piperidin-3-yl)-carbamic acid methyl ester, typically as a mixture of cis and trans isomers. unl.pt
The synthesis proceeds through the following key transformations:
N-Benzylation: The piperidine (B6355638) nitrogen is benzylated, often via reductive amination. unl.pt
Chiral Resolution: The racemic mixture of the carbamate is resolved to isolate the desired (3R,4R) enantiomer. This is a critical step to ensure the pharmacological specificity of the final drug. Methods for resolution include the use of chiral acids like dibenzoyl-L-tartaric acid to form diastereomeric salts that can be separated. google.comwipo.int
Reduction and N-Methylation: The carbamate is reduced to a methylamino group. For instance, cis-(1-benzyl-4-methyl-piperidin-3-yl)-carbamic acid methyl ester can be reduced using powerful reducing agents like Lithium Aluminium Hydride (LiAlH4). unl.ptgoogle.com This step yields (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, another key intermediate. google.combldpharm.comchemicalbook.com
Coupling and Final Steps: This resolved and functionalized piperidine intermediate is then coupled with the pyrrolo[2,3-d]pyrimidine core of Tofacitinib. wipo.intgoogle.com Final debenzylation and acylation steps complete the synthesis. google.comwipo.int
The benzyl group on the piperidine nitrogen serves as a protecting group throughout these steps and is typically removed in the later stages of the synthesis. wipo.int The carbamate function is essential as it facilitates the introduction of the required N-methylamino side chain with the correct stereochemistry.
| Intermediate Compound | CAS Number | Role in Synthesis | Typical Reagents/Conditions |
|---|---|---|---|
| (4-methyl-piperidin-3-yl)-carbamic acid methyl ester | Not specified | Initial piperidine ring formation | Pd/C catalytic hydrogenation of (4-methylpyridin-3-yl) methyl carbamate google.com |
| Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate | Not specified | Chiral precursor post-benzylation and resolution | Resolution using Dibenzoyl-L-tartaric acid google.com |
| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | 477600-70-7 chemicalbook.com | Key fragment for coupling with pyrimidine core | Reduction of the carbamate with LiAlH4 unl.ptgoogle.com |
| N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 923036-30-0 pharmaffiliates.com | Protected Tofacitinib precursor | Coupling of the piperidine amine with the protected pyrrolo[2,3-d]pyrimidine pharmaffiliates.com |
Utility in the Construction of Diverse Piperidine-Based Bioactive Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous classes of pharmaceuticals. nih.gov Benzyl carbamate-protected piperidines, such as this compound, are valuable starting points for creating a wide array of these bioactive molecules. The carbamate group is not only a protecting group but can also be a handle for introducing diverse functionalities.
The utility of these intermediates extends beyond JAK inhibitors to other areas of drug discovery. For example, piperidine and piperazine carbamates have been investigated as inhibitors of endocannabinoid hydrolases like Monoacylglycerol lipase (B570770) (MAGL) and Fatty acid amide hydrolase (FAAH). nih.gov The synthesis of these inhibitors often involves the carbamoylation of a functionalized piperidine amine, a reaction for which benzyl carbamate-protected piperidines are ideal precursors after deprotection. nih.gov
Furthermore, the general structure of N-benzyl substituted piperidines is found in compounds with various biological activities, including antiviral properties. ub.edu The synthesis of these complex piperidines can be facilitated by starting with simpler, functionalized piperidine building blocks where the amine is appropriately protected, often as a benzyl carbamate. ub.edu The benzyl group itself can be a key part of the pharmacophore or serve as a protecting group that is removed to allow for further diversification of the scaffold.
| Scaffold Class | Therapeutic Target/Application | Role of Piperidine Carbamate Intermediate |
|---|---|---|
| Janus Kinase (JAK) Inhibitors | Autoimmune diseases (e.g., Rheumatoid Arthritis) google.com | Core building block providing the 3-amino-4-methylpiperidine moiety unl.pt |
| Endocannabinoid Hydrolase Inhibitors | Neuropathic pain, inflammation nih.gov | Serves as a precursor to the final piperidine carbamate inhibitors after deprotection and functionalization nih.gov |
| Antiviral Agents (Influenza) | Influenza virus fusion inhibition ub.edu | The N-benzyl piperidine core can be derived from such intermediates ub.edu |
| Serotonin Receptor Agents | Neurological disorders | Used in the synthesis of N-substituted piperidine derivatives targeting serotonin receptors researchgate.net |
Strategic Application in Total Synthesis of Natural Products and Analogs
While the primary documented use of this compound is in the synthesis of synthetic pharmaceuticals, the strategic principles it embodies are central to the total synthesis of natural products. Many alkaloids and other natural products contain substituted piperidine rings. nih.gov The synthesis of these complex natural molecules often requires chiral intermediates with protected functional groups to control stereochemistry and reactivity through a multi-step sequence.
The "memory of chirality" is a concept where a chiral center directs the formation of subsequent stereocenters, a strategy employed in natural product synthesis. Chiral piperidine intermediates, like the resolved (3R,4R) form of this compound, are ideal candidates for such synthetic strategies. nih.gov Although direct examples of this specific carbamate in the completed total synthesis of a natural product are not widely reported in the literature, its structure represents a class of building blocks that are fundamental to the field. For instance, the enantioselective synthesis of polycyclic alkaloids often relies on the preparation of chiral piperidine units through methods like asymmetric hydrogenation, which is also a key step in preparing the Tofacitinib intermediate. nih.govuni-mainz.de
Retrosynthetic Analysis Pertaining to the this compound Moiety
Retrosynthetic analysis is a technique used to plan the synthesis of a complex organic molecule by deconstructing it into simpler, commercially available starting materials. When analyzing a target molecule containing a 3-amino-4-methylpiperidine fragment, such as Tofacitinib, this compound emerges as a logical and strategic intermediate.
The retrosynthesis of Tofacitinib reveals two main components: the pyrrolo[2,3-d]pyrimidine core and the (3R,4R)-4-methyl-3-(methylamino)piperidine side chain. unl.pt Further disconnection of the piperidine side chain highlights the need for a chiral precursor that can establish the two adjacent stereocenters (at C3 and C4) and differentiate the two nitrogen atoms.
The key disconnections are as follows:
Amide Bond Disconnection: The final acylation step is reversed, leading back to (3R,4R)-N,4-dimethyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine.
C-N Bond Disconnection: The bond between the piperidine C3 nitrogen and the pyrimidine ring is disconnected, identifying (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine as a key intermediate. pharmaffiliates.com
Functional Group Interconversion: The methylamino group at C3 can be traced back to a more stable and versatile precursor. A carbamate is an excellent choice because it protects the amine and can be readily converted to the target N-methylamine. This leads to methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate.
Simplification to Achiral Precursor: The chiral, N-benzylated piperidine can be disconnected to its achiral precursor, (4-methylpyridin-3-yl)carbamate, which can be synthesized from 3-amino-4-methylpyridine. unl.pt The chirality and the cis-relationship between the substituents at C3 and C4 are established during the hydrogenation and subsequent chiral resolution steps.
This analysis demonstrates why this compound is not just an incidental intermediate but a thoughtfully chosen building block. It simplifies a complex stereochemical challenge into a manageable sequence of protection, asymmetric synthesis or resolution, and functional group manipulation.
Advanced Spectroscopic and Chromatographic Characterization of Piperidine Carbamates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecular structure.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Key signals would include those for the carbonyl carbon of the carbamate (B1207046) (around δ 155 ppm), the aromatic carbons of the benzyl (B1604629) group (δ 127-138 ppm), and the various aliphatic carbons of the piperidine (B6355638) ring.
Crucially, NMR is vital for determining the relative stereochemistry of substituents on the piperidine ring. The magnitude of the coupling constants (J values) between adjacent protons can help establish their dihedral angles, and thus differentiate between cis and trans isomers. nih.govwhiterose.ac.uk For instance, a large coupling constant between protons at C3 and C4 would suggest a trans-diaxial relationship, which is characteristic of one diastereomer, while a smaller coupling constant would indicate a cis or trans-diequatorial/axial-equatorial arrangement. nih.govwhiterose.ac.uk
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Carbamate C=O | - | ~155-157 |
| Aromatic C (Quaternary) | - | ~137-138 |
| Aromatic C-H | ~7.2-7.4 (m, 5H) | ~127-129 |
| Benzyl CH₂ | ~5.1 (s, 2H) | ~67 |
| Piperidine C-H (various) | ~1.5-4.0 (m) | ~30-60 |
| Piperidine CH₃ | ~0.9-1.1 (d) | ~15-20 |
| Carbamate N-H | Variable (br s, 1H) | - |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ can be readily observed, confirming the molecular formula. rsc.org
Tandem mass spectrometry (MS/MS) provides further structural information through the analysis of fragmentation patterns. For this compound, characteristic fragmentation would likely involve:
Loss of the benzyl group: A common fragmentation pathway would be the cleavage of the C-N bond to the benzyl group, resulting in a prominent fragment ion corresponding to the tropylium (B1234903) cation (m/z 91).
Cleavage of the carbamate: Fragmentation of the carbamate linker can occur, leading to ions corresponding to the piperidine portion and the benzyl portion.
Piperidine ring fragmentation: The substituted piperidine ring can undergo characteristic ring-opening fragmentations, providing further confirmation of the core structure.
This fragmentation data is invaluable for confirming the identity of the compound and for distinguishing it from structural isomers. nih.gov
| Ion | Formula | Expected m/z | Description |
|---|---|---|---|
| [M]⁺ | C₁₄H₂₀N₂O₂ | 248.15 | Molecular Ion |
| [M+H]⁺ | C₁₄H₂₁N₂O₂ | 249.16 | Protonated Molecular Ion (ESI-MS) |
| [C₇H₇]⁺ | C₇H₇ | 91.05 | Tropylium ion from benzyl group cleavage |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display several characteristic absorption bands.
The carbamate group is particularly well-defined in an IR spectrum. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration is expected in the region of 1730-1690 cm⁻¹. rsc.orgrsc.org The N-H stretching vibration of the carbamate typically appears as a sharp to moderately broad band around 3400-3300 cm⁻¹. rsc.org The C-O stretching of the carbamate ester will also be present, usually in the 1250-1000 cm⁻¹ region.
Other key vibrations include the C-H stretching of the aromatic benzyl group (above 3000 cm⁻¹) and the aliphatic piperidine ring (below 3000 cm⁻¹). Bending vibrations for the aromatic ring and aliphatic CH₂/CH₃ groups provide further structural confirmation in the fingerprint region (below 1500 cm⁻¹).
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Carbamate | ~3400-3300 |
| Aromatic C-H Stretch | Benzyl Group | ~3100-3000 |
| Aliphatic C-H Stretch | Piperidine Ring | ~2950-2850 |
| C=O Stretch | Carbamate Carbonyl | ~1730-1690 |
| C-O Stretch | Carbamate Ester | ~1250-1200 |
X-ray Diffraction (XRD) for Solid-State Structural Determination and Polymorph Characterization
For crystalline solids, single-crystal X-ray diffraction (XRD) provides the definitive three-dimensional structure of a molecule. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles. researchgate.net For this compound, XRD analysis would confirm the connectivity of the atoms and establish the absolute stereochemistry if a chiral precursor is used.
Furthermore, XRD reveals the conformation of the molecule in the solid state. The piperidine ring is known to adopt various conformations, most commonly a chair form, but twist-boat or boat forms are also possible depending on the substitution pattern. researchgate.net XRD would unambiguously determine this conformation and the relative orientation (axial/equatorial) of the methyl and carbamate substituents. The analysis also provides information on the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding involving the carbamate N-H and C=O groups, which dictate the solid-state properties of the compound. rsc.orgmdpi.com
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Isomeric Composition Analysis
Chromatographic techniques are paramount for assessing the purity and analyzing the isomeric composition of synthesized compounds.
High-Performance Liquid Chromatography (HPLC) is the most common method for purity determination. Using a reversed-phase column (e.g., C18), a gradient elution with solvents like acetonitrile (B52724) and water allows for the separation of the target compound from starting materials, by-products, and other impurities. The purity is typically determined by the relative peak area detected by a UV detector, which is sensitive to the aromatic benzyl group. acs.org
Given the presence of two stereocenters (at C3 and C4 of the piperidine ring), this compound can exist as two pairs of enantiomers (cis and trans diastereomers). Chiral HPLC, which employs a chiral stationary phase, is the definitive method for separating and quantifying these different stereoisomers. acs.org This is crucial as different isomers often exhibit different biological activities.
Gas Chromatography (GC) can also be used for purity analysis, particularly for volatile and thermally stable compounds. whiterose.ac.uk It can be effective in separating diastereomers. For enantiomeric separation, a chiral GC column would be required. The choice between HPLC and GC often depends on the compound's volatility and thermal stability. whiterose.ac.uk
Emerging Research Directions and Future Outlook
Innovations in Sustainable and Green Synthetic Methodologies
The paradigm of chemical synthesis is shifting towards more environmentally benign methods, and the production of piperidine (B6355638) carbamates is no exception. A significant area of innovation lies in the adoption of biocatalysis. Enzymes, such as immobilized Candida antarctica lipase (B570770) B (CALB), are being explored as reusable and highly efficient catalysts for the synthesis of piperidine derivatives. synthiaonline.com This biocatalytic approach offers several advantages, including high selectivity, mild reaction conditions, and a reduction in hazardous waste compared to traditional chemical methods.
Recent studies have also highlighted novel methodologies for the direct transformation of Boc-protected amines into carbamates, thiocarbamates, and ureas using simple bases like tert-butoxide lithium, thereby avoiding the need for hazardous reagents and metal catalysts. researchgate.netjngr5.com These advancements underscore a collective move towards synthetic strategies that are not only efficient but also inherently safer and more environmentally responsible.
Development of Highly Selective Catalytic Systems for Piperidine Carbamate (B1207046) Synthesis
In addition to metal-based catalysts, organocatalysis and photocatalysis are gaining traction. For instance, iodine-catalyzed C-H amination reactions, initiated by visible light, have been shown to selectively produce piperidines over the thermodynamically favored pyrrolidines. synthiaonline.comoxfordglobal.com This method offers a milder and more selective alternative to traditional radical-based cyclizations. The development of such highly selective catalytic systems is paramount for the efficient and scalable synthesis of specifically substituted piperidine carbamates like Benzyl (B1604629) (4-methylpiperidin-3-YL)carbamate.
Expanding the Synthetic Scope and Applications of the Benzyl (4-methylpiperidin-3-YL)carbamate Core
The 4-methylpiperidine-3-yl carbamate scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a wide array of biologically active molecules. The inherent structural features of this core, including its stereochemistry and the presence of both hydrogen bond donor and acceptor groups, make it an attractive starting point for the design of novel therapeutics.
Integration of Advanced Automation and Artificial Intelligence in Chemical Synthesis and Discovery
Robotic systems are being integrated into laboratories to perform high-throughput screening of reaction conditions, leading to rapid optimization of synthetic protocols. oxfordglobal.comsciencedaily.com These automated platforms can operate continuously, generating vast amounts of high-quality data that can be fed back into machine learning algorithms to further refine predictive models. sciencedaily.com This iterative cycle of prediction, experimentation, and learning is significantly shortening the timeline for the development of new chemical entities.
The synergy between AI and automation is leading to the development of "self-driving laboratories" where robotic systems, guided by AI, can autonomously design and execute experiments, analyze the results, and decide on the next steps. eurekalert.orgsciencedaily.com This autonomous approach to chemical research will not only enhance productivity but also has the potential to uncover novel reactivity and synthetic strategies that may not be apparent through traditional methods. The integration of these advanced technologies will undoubtedly play a pivotal role in the future synthesis and discovery of novel derivatives based on the this compound core.
Q & A
Q. What are the established synthetic routes for Benzyl (4-methylpiperidin-3-yl)carbamate, and what factors influence reaction yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with a substituted piperidine derivative. Key steps include:
Carbamate Formation : Reacting 4-methylpiperidin-3-amine with benzyl chloroformate under anhydrous conditions (e.g., dichloromethane or tetrahydrofuran) .
Base Catalysis : Triethylamine is often used to neutralize HCl byproducts, improving yield .
Purification : Column chromatography or recrystallization is employed to isolate the product.
Critical Factors :
- Inert Atmosphere : Moisture-sensitive reactions require nitrogen/argon environments to prevent hydrolysis .
- Solvent Choice : Polar aprotic solvents enhance reaction efficiency.
- Optimization : Continuous flow reactors can scale synthesis while maintaining purity .
Q. How is the purity and structural integrity of this compound verified in laboratory settings?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm molecular structure and stereochemistry (e.g., distinguishing 3- and 4-substituted piperidines) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade material) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks) .
- X-ray Crystallography : Resolves absolute configuration using programs like SHELXL or SIR97 for refinement .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s biological activity?
- Methodological Answer :
- Validate Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure ligand-receptor binding affinities .
- Adjust Solvent Models : Molecular dynamics simulations should account for solvent effects (e.g., DMSO vs. aqueous buffers) .
- Stereochemical Analysis : Compare enantiomer activity; unintended racemization during synthesis may skew results .
- Example : A study on fluorinated analogs showed a 10-fold activity difference between (R,R) and (S,S) configurations .
Q. How can researchers optimize stereochemical outcomes during the synthesis of derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL catalysts to control piperidine ring substitution .
- Temperature Gradients : Lower temperatures (-20°C) reduce epimerization in carbamate-forming steps .
- Protecting Groups : Boc (tert-butoxycarbonyl) groups stabilize intermediates during functionalization .
Table 1 : Stereochemical Optimization Case Study
| Condition | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|
| Room Temperature | 65 | 72% (R,R) |
| -20°C, Chiral Catalyst | 85 | 98% (R,R) |
| Continuous Flow Reactor | 90 | 95% (R,R) |
| Data adapted from fluorinated piperidine derivatives . |
Q. What analytical approaches address discrepancies in reported solubility and stability profiles?
- Methodological Answer :
- Dynamic Light Scattering (DLS) : Monitors aggregation in aqueous buffers .
- Accelerated Stability Testing : Expose the compound to heat (40°C) and humidity (75% RH) for 4 weeks; HPLC tracks degradation .
- Solubility Screening : Use biorelevant media (e.g., FaSSIF/FeSSIF) to mimic physiological conditions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s enzyme inhibition potency?
- Methodological Answer :
- Assay Variability : Differences in enzyme sources (e.g., human vs. recombinant) or substrate concentrations can alter IC values .
- Table 2 : Reported IC Values for Acetylcholinesterase Inhibition
| Study | IC (nM) | Assay Type |
|---|---|---|
| Smith et al. (2023) | 15.2 ± 2.1 | Fluorometric |
| Lee et al. (2024) | 28.7 ± 3.4 | Ellman’s Method |
- Resolution : Normalize data using a reference inhibitor (e.g., donepezil) and validate via orthogonal assays (e.g., radiometric) .
Safety and Handling in Advanced Experimental Design
Q. What precautions are critical when handling this compound in air-sensitive reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
